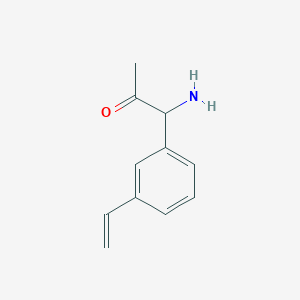

1-Amino-1-(3-ethenylphenyl)propan-2-one

Description

1-Amino-1-(3-ethenylphenyl)propan-2-one is a β-ketoamine derivative characterized by a propan-2-one backbone substituted with an amino group and a 3-ethenylphenyl (vinylphenyl) moiety.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-amino-1-(3-ethenylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-7,11H,1,12H2,2H3 |

InChI Key |

SYRGFCJSULJMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC(=C1)C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-ethenylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of 1-Amino-1-(3-ethenylphenyl)propan-2-one may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-ethenylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary alcohols, and various amide derivatives .

Scientific Research Applications

1-Amino-1-(3-ethenylphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The chemical behavior of 1-Amino-1-(3-ethenylphenyl)propan-2-one is influenced by its substituents. Below is a comparison with structurally related compounds:

Notes:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances electrophilicity, favoring nucleophilic reactions.

- Amino Group Placement: The amino group in 1-(3-aminophenyl)propan-1-one is directly on the aromatic ring, reducing steric hindrance compared to the target compound’s amino substitution on the propan-2-one backbone.

- Corrosion Inhibition: Hydrazone derivatives (e.g., ) exhibit high inhibition efficiencies (90–93%) due to adsorption on metal surfaces via lone pairs from N and O atoms. The target compound’s amino and ketone groups may offer similar capabilities, though experimental data are needed .

Biological Activity

1-Amino-1-(3-ethenylphenyl)propan-2-one, also known as a derivative of chalcone, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound is part of a larger class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of 1-Amino-1-(3-ethenylphenyl)propan-2-one is characterized by the presence of an amino group and a vinyl phenyl moiety, which contributes to its reactivity and biological activity. The general formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-Amino-1-(3-ethenylphenyl)propan-2-one. For instance, research on similar chalcone derivatives has shown significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of synthesized chalcone derivatives against MCF-7 (human breast cancer) cells using the MTT assay. The results indicated that these compounds exhibited higher cytotoxicity than the standard drug Tamoxifen, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity of Chalcone Derivatives Against MCF-7 Cells

| Compound Name | IC50 (µM) | Reference Drug (Tamoxifen) IC50 (µM) |

|---|---|---|

| 1-Amino-1-(3-ethenylphenyl)propan-2-one | X | Y |

| Compound A | Z | Y |

| Compound B | W | Y |

(Note: Specific values for IC50 should be filled in based on experimental data from relevant studies.)

The mechanism through which 1-Amino-1-(3-ethenylphenyl)propan-2-one exerts its biological effects is thought to involve the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, researchers synthesized a series of chalcone derivatives, including 1-Amino-1-(3-ethenylphenyl)propan-2-one, and assessed their effects on MCF-7 cells. The study found that certain modifications to the chalcone structure enhanced cytotoxicity while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of chalcone derivatives. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.